1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

stereochemistry chiral resolution enantioselective synthesis

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1221725-41-2, molecular formula C₁₀H₁₁ClFN₃O, MW 243.66 g/mol) is a chiral α-methyl-substituted 1,2,4-oxadiazole derivative supplied as the hydrochloride salt. The compound features a 4-fluorophenyl substituent at oxadiazole position 3 and an ethan-1-amine moiety at position 5, with an undefined stereocenter at the α-carbon (PubChem Undefined Atom Stereocenter Count =.

Molecular Formula C10H11ClFN3O
Molecular Weight 243.66 g/mol
CAS No. 1221725-41-2
Cat. No. B1532313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
CAS1221725-41-2
Molecular FormulaC10H11ClFN3O
Molecular Weight243.66 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C2=CC=C(C=C2)F)N.Cl
InChIInChI=1S/C10H10FN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
InChIKeyXEACNDUKAUTLNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride (CAS 1221725-41-2): Procurement-Relevant Structural and Physicochemical Baseline


1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1221725-41-2, molecular formula C₁₀H₁₁ClFN₃O, MW 243.66 g/mol) is a chiral α-methyl-substituted 1,2,4-oxadiazole derivative supplied as the hydrochloride salt [1]. The compound features a 4-fluorophenyl substituent at oxadiazole position 3 and an ethan-1-amine moiety at position 5, with an undefined stereocenter at the α-carbon (PubChem Undefined Atom Stereocenter Count = 1) [2]. It is commercially available from multiple suppliers including American Elements and Enamine (via ChemBase) at typical purities of 95% [3]. The 1,2,4-oxadiazole scaffold is a recognized privileged structure in medicinal chemistry, acting as a bioisostere for amide and ester functionalities, with broad applications across kinase inhibition, GPCR modulation, and anti-infective research [4].

Why Generic Substitution of 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride with In-Class Analogs Carries Procurement Risk


In-class 1,2,4-oxadiazole derivatives bearing 4-fluorophenyl and ethanamine motifs cannot be treated as interchangeable building blocks or screening probes because even minor structural variations—chain length homologation, amine position (α vs. β), salt form, or oxadiazole regioisomer—produce measurable differences in lipophilicity (ΔXLogP3 up to 0.2 units), conformational flexibility (rotatable bond count differing by 1), and stereochemical complexity (presence or absence of an α-carbon stereocenter) [1][2]. Published SAR on structurally related oxadiazole series demonstrates that homologation of the alkyl group attached to the oxadiazole ring results in a reduction in biological activity with increased chain length, and that introduction of the α-methyl group creates a chiral heterobenzylic amine motif widely exploited in pesticides and pharmaceuticals for target discrimination [3]. These property gradients mean that substituting the target compound with its methanamine, 2-ethanamine, or free-base analogs without experimental validation introduces uncontrolled variables that can confound SAR interpretation and lead to procurement of a non-equivalent research tool.

Quantitative Differential Evidence for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride vs. Its Closest Analogs: A Procurement Decision Guide


Chiral Center Differentiation: Undefined Stereocenter Count vs. Methanamine and 2-Ethanamine Analogs

The target compound possesses one undefined stereocenter at the α-carbon of the ethan-1-amine side chain (PubChem Undefined Atom Stereocenter Count = 1), a feature absent in both the methanamine analog [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-70-8, stereocenter count = 0) and the 2-ethanamine positional isomer 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1266693-75-7, stereocenter count = 0) [1][2]. This α-methyl substitution creates a chiral heterobenzylic amine motif, a structural feature explicitly cited in the asymmetric synthesis literature as widely present in pesticides and pharmaceuticals due to its capacity for unique, enantioselective biological target interactions .

stereochemistry chiral resolution enantioselective synthesis

Rotatable Bond Count: Conformational Restraint Relative to the 2-Ethanamine Positional Isomer

The target hydrochloride salt (CAS 1221725-41-2) has a rotatable bond count of 2, compared to 3 rotatable bonds for the 2-ethanamine positional isomer 2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride (CAS 1266693-75-7) [1][2]. The single additional rotatable bond in the 2-ethanamine isomer arises from the ethylene spacer (–CH₂–CH₂–NH₂) vs. the α-branched ethan-1-amine motif (–CH(CH₃)–NH₂) in the target. Higher rotatable bond count is associated with increased entropic penalty upon binding and can reduce ligand efficiency in target engagement [3].

conformational analysis molecular flexibility target binding entropy

Hydrochloride Salt Form: Aqueous Solubility Advantage over the Free Base

The target compound (CAS 1221725-41-2) is supplied as the hydrochloride salt (Molecular Weight 243.66 g/mol, Hydrogen Bond Donor Count = 2, Formal Charge = 0 for the salt pair), in contrast to its free base analog 1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 937666-00-7, MW 207.20 g/mol, HBD Count = 1) [1][2]. Protonation of the primary amine to form the hydrochloride salt predictably enhances aqueous solubility—a well-established pharmaceutical salt formation principle. This solubility differential directly impacts the compound's utility in aqueous biological assay systems (e.g., enzymatic assays, cell-based screening), where the free base may exhibit limited dissolution [3].

salt form selection aqueous solubility bioassay compatibility

Lipophilicity Gradient (XLogP3): Differentiation from the Methanamine Analog

The free base form of the target compound (CAS 937666-00-7) has a computed XLogP3 value of 1.2, whereas the methanamine analog [3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanamine (CAS 937665-70-8) has XLogP3 = 1.0 [1][2]. This ΔXLogP3 of 0.2 units represents an approximately 1.6-fold increase in predicted octanol-water partition coefficient, consistent with the addition of a single methyl group at the α-position. In oxadiazole SAR literature, homologation of the alkyl substituent on the oxadiazole ring has been shown to modulate biological activity, with increased chain length generally reducing potency, underscoring that even single-carbon variations are pharmacologically consequential [3].

lipophilicity membrane permeability ADME prediction

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomerism: Scaffold-Level Differentiation

The target compound is a 1,2,4-oxadiazole derivative, which differs fundamentally from the 1,3,4-oxadiazole regioisomer represented by 2-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)ethanamine hydrochloride (CAS 1228878-58-7) [1][2]. These two oxadiazole regioisomers exhibit distinct electronic distributions, dipole moments, and hydrogen-bonding patterns due to the different positioning of heteroatoms. The 1,2,4-oxadiazole scaffold is specifically recognized as a bioisostere for ester and amide linkages, whereas the 1,3,4-oxadiazole scaffold has a distinct pharmacological profile more closely associated with heterocyclic amide mimetics [3]. This regioisomeric difference is non-trivial: published reviews document that the biological activities of 1,2,4- and 1,3,4-oxadiazoles are non-overlapping and target-dependent [4].

oxadiazole regioisomer bioisostere heterocyclic scaffold selection

Recommended Application Scenarios for 1-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Hydrochloride Based on Verified Differential Evidence


Chiral SAR Exploration and Enantioselective Probe Development

The target compound's single undefined stereocenter at the α-carbon (stereocenter count = 1) makes it suitable for enantiomeric resolution and subsequent stereospecific biological evaluation—a capability absent in the achiral methanamine and 2-ethanamine analogs. Researchers investigating enantioselective target engagement (e.g., chiral GPCR binding sites, stereospecific enzyme active sites) can procure this compound as a racemate for initial screening, then pursue chiral chromatographic separation (supported by the presence of a basic amine functionality amenable to chiral stationary phase resolution) to isolate individual enantiomers for comparative IC₅₀/EC₅₀ determination [1]. This workflow is not accessible with the stereocenter-lacking comparators CAS 937665-70-8 or CAS 1266693-75-7.

Aqueous-First Biological Screening Campaigns Requiring Ready-to-Use Solubilized Compound

The hydrochloride salt form (HBD Count = 2, formal salt pair) provides the target compound in a protonated state that is directly compatible with aqueous assay buffers at physiologically relevant pH, without requiring DMSO stock solution preparation or solubility-enhancing formulation additives [2]. This is advantageous over the free base analog (CAS 937666-00-7, HBD Count = 1) for high-throughput screening (HTS) facilities where pre-formulation steps introduce workflow bottlenecks and potential compound precipitation artifacts. Procurement of the pre-formed HCl salt ensures batch-to-batch consistency in dissolution behavior.

1,2,4-Oxadiazole-Focused Library Design and Scaffold-Hopping Programs

As a 1,2,4-oxadiazole derivative, this compound serves as a validated ester/amide bioisostere building block for scaffold-hopping medicinal chemistry programs targeting kinases, GPCRs, or anti-infective pathways [3]. Its 4-fluorophenyl substituent at position 3 provides a metabolically stable, lipophilicity-enhancing aromatic group (XLogP3 = 1.2 for the free base) that is well-precedented in drug design. The compound's α-branched ethan-1-amine side chain (rotatable bonds = 2) distinguishes it conformationally from the linear 2-ethanamine positional isomer (rotatable bonds = 3), making it the preferred starting material when reduced conformational entropy is a design goal [4].

Comparative Physicochemical Profiling of Oxadiazole Side-Chain Variants

When conducting systematic physicochemical profiling of 1,2,4-oxadiazole derivatives to establish structure-property relationships (SPR), this compound occupies a specific property space: XLogP3 = 1.2, TPSA = 64.9 Ų, rotatable bonds = 2, stereocenter count = 1 [5]. Its methanamine analog (XLogP3 = 1.0, stereocenter count = 0) and 2-ethanamine analog (rotatable bonds = 3, stereocenter count = 0) flank it on either side of key property axes, enabling researchers to deconvolute the individual contributions of lipophilicity, flexibility, and chirality to permeability, metabolic stability, or target binding. This compound is thus a critical node in any oxadiazole SPR matrix.

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